N-(4-Oxo-4H-3,1-benzoxazin-2-yl)methanesulfonamide
Description
N-(4-Oxo-4H-3,1-benzoxazin-2-yl)methanesulfonamide is a chemical compound that belongs to the class of benzoxazinones. These compounds are known for their unique structural features and potential applications in various fields, including organic chemistry, medicinal chemistry, and materials science. The compound’s structure includes a benzoxazine ring fused with a sulfonamide group, which imparts distinct chemical and physical properties.
Properties
CAS No. |
35608-25-4 |
|---|---|
Molecular Formula |
C9H8N2O4S |
Molecular Weight |
240.24 g/mol |
IUPAC Name |
N-(4-oxo-3,1-benzoxazin-2-yl)methanesulfonamide |
InChI |
InChI=1S/C9H8N2O4S/c1-16(13,14)11-9-10-7-5-3-2-4-6(7)8(12)15-9/h2-5H,1H3,(H,10,11) |
InChI Key |
IKQGPXJHPMKALA-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=NC2=CC=CC=C2C(=O)O1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Oxo-4H-3,1-benzoxazin-2-yl)methanesulfonamide typically involves the reaction of 3-(4-Oxo-4H-3,1-benzoxazin-2-yl)-1-benzenesulfonyl chloride with amines such as aniline or piperidine . The reaction is carried out under controlled conditions to ensure the retention of the benzoxazine moiety. The process involves the following steps:
Formation of the Benzoxazine Ring: The initial step involves the formation of the benzoxazine ring through a cyclization reaction.
Sulfonylation: The benzoxazine intermediate is then reacted with methanesulfonyl chloride to introduce the sulfonamide group.
Amination: The final step involves the reaction of the sulfonyl chloride intermediate with an amine to form the desired sulfonamide compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-(4-Oxo-4H-3,1-benzoxazin-2-yl)methanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions with different nucleophiles, leading to the formation of various derivatives.
Oxidation and Reduction: The benzoxazine ring can be oxidized or reduced under specific conditions, leading to changes in the compound’s electronic properties.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions, resulting in the cleavage of the sulfonamide bond.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as aniline or piperidine are commonly used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide are used for hydrolysis reactions.
Major Products
The major products formed from these reactions include various substituted benzoxazinones, sulfonamides, and hydrolyzed derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(4-Oxo-4H-3,1-benzoxazin-2-yl)methanesulfonamide has several scientific research applications:
Medicine: The compound is investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: It is used in the production of advanced materials, including polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-(4-Oxo-4H-3,1-benzoxazin-2-yl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound’s benzoxazine ring can interact with various enzymes and receptors, leading to inhibition or activation of specific biological processes. For example, it has been shown to exhibit dual inhibitory activity on EGFR/HER2 kinase, making it a potential lead compound for treating certain types of cancer . The sulfonamide group also plays a crucial role in its biological activity by enhancing its binding affinity to target proteins.
Comparison with Similar Compounds
Similar Compounds
N-(4-Oxo-4H-3,1-benzoxazin-2-yl)benzamide: This compound has a similar benzoxazine structure but with a benzamide group instead of a sulfonamide group.
N-(4-Oxo-3,4-dihydroquinazolin-2-yl)phenyl]propionamide: A structural analog with a quinazolinone ring instead of a benzoxazine ring.
Uniqueness
N-(4-Oxo-4H-3,1-benzoxazin-2-yl)methanesulfonamide is unique due to the presence of both the benzoxazine ring and the sulfonamide group. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential biological activities further enhance its uniqueness compared to similar compounds.
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